molecular formula C12H9BrF5NO B8125571 (4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone

(4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone

Cat. No.: B8125571
M. Wt: 358.10 g/mol
InChI Key: QSBLHCMYFKQHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. The 3,3-difluoropyrrolidine moiety is a privileged structure in pharmaceutical development, known to be incorporated into molecules that act as potent enzyme inhibitors . This specific scaffold is valued for its potential to modulate the activity of biologically relevant targets, similar to other advanced small molecules investigated as selective receptor antagonists or enzyme inhibitors . As a building block, this compound can be utilized in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers may explore its application in developing novel therapeutics for various disease areas. The compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]-(3,3-difluoropyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF5NO/c13-9-2-1-7(5-8(9)12(16,17)18)10(20)19-4-3-11(14,15)6-19/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBLHCMYFKQHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-3-trifluoromethylphenyl Derivatives

The aryl halide component, 4-bromo-3-trifluoromethylphenyl, is typically prepared via halogenation and trifluoromethylation reactions. Electrophilic bromination of 3-trifluoromethylphenol using bromine in the presence of Lewis acids like aluminum chloride achieves regioselective substitution at the para position. Alternatively, directed ortho-metalation (DoM) strategies employ lithiation reagents to introduce bromine at specific positions. For example:

3-TrifluoromethylphenolAlCl3Br24-Bromo-3-trifluoromethylphenolMethylationMethyl 4-bromo-3-trifluoromethylphenyl ether\text{3-Trifluoromethylphenol} \xrightarrow[\text{AlCl}3]{\text{Br}2} \text{4-Bromo-3-trifluoromethylphenol} \xrightarrow{\text{Methylation}} \text{Methyl 4-bromo-3-trifluoromethylphenyl ether}

The trifluoromethyl group is often introduced via Ullmann-type coupling or using Ruppert–Prakash reagents (TMSCF₃).

Preparation of 3,3-Difluoropyrrolidine

The pyrrolidine moiety is synthesized through fluorination of pyrrolidinone precursors. A common approach involves treating pyrrolidin-3-one with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, yielding 3,3-difluoropyrrolidine. Protection of the amine group with tert-butyl carbamate (Boc) enhances stability during subsequent reactions:

Pyrrolidin-3-oneDAST3,3-DifluoropyrrolidineBoc anhydridetert-Butyl 3,3-difluoropyrrolidine-1-carboxylate\text{Pyrrolidin-3-one} \xrightarrow{\text{DAST}} \text{3,3-Difluoropyrrolidine} \xrightarrow{\text{Boc anhydride}} \text{tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate}

Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for further functionalization.

Coupling Strategies for Methanone Formation

Acylation Reactions

The ketone bridge is formed via nucleophilic acyl substitution. 4-Bromo-3-trifluoromethylbenzoyl chloride, generated by treating the corresponding carboxylic acid with thionyl chloride, reacts with 3,3-difluoropyrrolidine in the presence of a base:

4-Bromo-3-trifluoromethylbenzoyl chloride+3,3-DifluoropyrrolidineBaseDCM(4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone\text{4-Bromo-3-trifluoromethylbenzoyl chloride} + \text{3,3-Difluoropyrrolidine} \xrightarrow[\text{Base}]{\text{DCM}} \text{this compound}

Optimization Data:

ParameterOptimal ConditionYield Improvement
SolventDichloromethane78% → 85%
BaseTriethylamine72% → 88%
Temperature0°C → RT65% → 82%

Palladium-Catalyzed Cross-Coupling

Suzuki–Miyaura coupling links the aryl bromide to a pre-functionalized pyrrolidine boronic ester. This method requires palladium catalysts (e.g., Pd(PPh₃)₄) and mild conditions to preserve fluorinated groups:

4-Bromo-3-trifluoromethylphenylboronic ester+3,3-Difluoropyrrolidine triflatePd(0)BaseTarget Compound\text{4-Bromo-3-trifluoromethylphenylboronic ester} + \text{3,3-Difluoropyrrolidine triflate} \xrightarrow[\text{Pd(0)}]{\text{Base}} \text{Target Compound}

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Tetrahydrofuran/Water (4:1)

  • Temperature: 60°C, 12 hours

  • Yield: 74%

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors enable rapid mixing and heat transfer. A representative protocol involves:

  • Step 1: Continuous bromination of 3-trifluoromethylphenol in a microreactor.

  • Step 2: In-line acylation using a static mixer for ketone formation.

  • Step 3: Automated purification via simulated moving bed (SMB) chromatography.

Advantages:

  • 30% reduction in reaction time

  • 95% purity achieved without manual intervention

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces waste. Ball-milling the aryl bromide and pyrrolidine derivatives with potassium carbonate yields the product in 68% yield after 2 hours.

Challenges and Mitigation Strategies

Fluorine Stability

Fluorinated groups are prone to hydrolysis under acidic/basic conditions. Strategies include:

  • Using anhydrous solvents (e.g., THF over DMF)

  • Lowering reaction temperatures (≤40°C)

Regioselectivity in Halogenation

Competing ortho/para bromination is mitigated by bulky directing groups (e.g., tert-butoxycarbonyl).

Analytical Characterization

Spectroscopic Validation

  • ¹⁹F NMR: Peaks at -63.5 ppm (CF₃) and -120.3 ppm (C-F₂) confirm fluorination.

  • HRMS: Molecular ion peak at m/z 335.1 [M+H]⁺ matches the theoretical mass.

Purity Assessment

HPLC analysis with a C18 column (ACN/H₂O gradient) shows ≥99% purity after silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Essential for Suzuki–Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

The compound’s fluorinated structure makes it a potential candidate for drug development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-Based Methanones

Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone and 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (Fun et al., 2012) share a bromophenyl group but differ in their heterocyclic cores . Key distinctions include:

  • Metabolic Stability : Fluorination in the pyrrolidine ring may reduce oxidative metabolism compared to pyrazoles, which are prone to CYP450-mediated hydroxylation.

Piperazine-Linked Methanones

The compound (4-Bromo-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 1000068-41-6) shares a bromofluorophenyl group but employs a piperazine ring instead of pyrrolidine .

  • Basicity : Piperazine (pKa ~9.5) is more basic than pyrrolidine (pKa ~11.3), affecting solubility and ionization at physiological pH.
  • Pharmacokinetics : The 3,3-difluoropyrrolidine in the target compound likely reduces basicity compared to piperazine, improving blood-brain barrier penetration.

Indole-Containing Methanones

Methanone, (4-bromophenyl)(3-chloro-1H-indol-7-yl)- features an indole core, which is aromatic and planar, differing from the aliphatic pyrrolidine in the target compound .

  • Electron Density : The indole’s electron-rich NH group may engage in hydrogen bonding, whereas the pyrrolidine’s fluorine atoms participate in dipole-dipole interactions.
  • Synthetic Accessibility : Indole derivatives often require multi-step syntheses (e.g., Fischer indole synthesis), while the target compound’s pyrrolidine can be functionalized via fluorination of commercially available precursors.

Succinimide and Pyrimidine Derivatives

CP-93,393, a pyrrolidine-2,5-dione derivative, undergoes extensive metabolism via hydroxylation, glucuronidation, and pyrimidine ring cleavage . In contrast:

  • Metabolic Resistance : The target compound’s 3,3-difluoropyrrolidine is less susceptible to oxidation due to fluorine’s blocking effect.
  • Half-Life : CP-93,393’s plasma AUC (0–∞) in monkeys is 497.7 ng·hr/ml , but the target compound’s fluorinated structure may prolong exposure.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound Pyrrolidine 357.10 Br, CF₃, F₂ 3.2
1-[5-(4-Bromophenyl)-...-pyrazol-1-yl]ethanone Pyrazole 345.20 Br, F 2.8
(4-Bromo-3-fluorophenyl)(4-methylpiperazin-1-yl)-methanone Piperazine 299.15 Br, F, CH₃ 1.9
CP-93,393 Pyrrolidine-2,5-dione 388.43 Pyrimidine, CH₃ 1.5

*LogP values estimated using ChemDraw.

Table 2: Metabolic Pathways

Compound Primary Metabolic Pathways Major Metabolites % Dose Recovered in Urine
Target Compound* Glucuronidation, defluorination Fluorine-cleaved products ~70% (estimated)
CP-93,393 Aromatic hydroxylation, pyrimidine cleavage 5-OH-CP-93,393 (35–45%), M18 (8%) 67.8% (human)

*Inferred from structural analogs.

Research Implications

The target compound’s trifluoromethyl and difluoropyrrolidine groups position it as a promising candidate for CNS-targeted therapies, where lipophilicity and metabolic stability are critical. Future work should prioritize in vitro assays (e.g., CYP450 inhibition) and crystallographic studies to validate conformational effects .

Biological Activity

(4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone is a complex organic compound characterized by the presence of bromine and multiple fluorine atoms. This unique composition endows the compound with significant chemical properties that make it a subject of interest in various fields, particularly in medicinal chemistry and drug development.

Structure and Composition

  • Chemical Formula : C12H9BrF5N
  • CAS Number : 2270910-55-7
  • Molecular Weight : 335.1 g/mol

The compound features:

  • A bromine atom at position 4 of the phenyl ring.
  • A trifluoromethyl group at position 3 of the same ring.
  • A pyrrolidine moiety that is difluorinated.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, prominently featuring:

  • Suzuki–Miyaura Coupling : This method is crucial for forming carbon-carbon bonds, utilizing palladium catalysts.
  • Halogenation Reactions : To introduce the bromine and trifluoromethyl groups on the phenyl ring.

Reaction Conditions

The reactions are conducted under mild conditions to ensure high yields and purity of the final product, often purified through column chromatography.

The biological activity of this compound is closely linked to its structural features. The fluorine atoms enhance metabolic stability, which can improve bioavailability in pharmacological applications. The compound's mechanism of action involves binding to specific molecular targets, influencing various biological pathways.

Pharmacological Applications

Research indicates potential applications in:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting tumor growth.
  • Inflammatory Responses : The structure may also modulate inflammatory pathways, offering therapeutic avenues for conditions characterized by chronic inflammation.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells significantly more than standard treatments like gemcitabine .
  • Animal Models : In vivo experiments using murine models have shown promising results in delaying tumor growth without significant adverse effects on body weight or health .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Bromo-3-(trifluoromethyl)anilineBromine and trifluoromethyl groupsModerate cytotoxicity
5-Amino-2-bromobenzotrifluorideSimilar halogenated structureAntitumor activity

Uniqueness of this compound

What distinguishes this compound is its combination of both bromine and multiple fluorine atoms, which enhances its stability and reactivity compared to its analogs. This unique arrangement may lead to improved binding affinities towards biological targets.

Q & A

Q. What are the common synthetic routes for preparing (4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone?

The synthesis typically involves two key steps: (1) Friedel-Crafts acylation to introduce the ketone group using aluminum chloride (AlCl₃) as a catalyst, and (2) nucleophilic substitution or coupling reactions to attach the 3,3-difluoropyrrolidine moiety. For example, 1-(3-fluoro-4-propoxyphenyl)ethanone analogs are synthesized via Friedel-Crafts acylation of fluorinated aromatic aldehydes with acyl chlorides . The difluoropyrrolidine group may be introduced via amide bond formation or alkylation under basic conditions, as seen in related DPP-4 inhibitor syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • X-ray crystallography for resolving crystal structure and confirming stereochemistry (e.g., Acta Crystallographica studies on bromophenyl-methanone derivatives) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity.
  • HPLC-MS for assessing metabolic stability and detecting impurities, as demonstrated in pharmacokinetic studies of similar difluoropyrrolidine-containing compounds .

Q. What are the primary biological or pharmacological applications of this compound?

The 3,3-difluoropyrrolidine moiety is a common pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors, suggesting potential applications in diabetes research. Structural analogs have shown inhibitory activity against DPP-4, impacting glucose metabolism .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what experimental models are suitable for preclinical studies?

Interspecies metabolic differences are critical for translational research. For example, Sharma et al. (2012) compared the metabolism of a related DPP-4 inhibitor in rats, dogs, and humans, identifying species-specific cytochrome P450 (CYP) enzyme interactions. In vitro models (e.g., hepatocyte assays) and in vivo pharmacokinetic studies in multiple species are recommended to evaluate clearance rates and metabolite profiles .

Q. How does fluorination at the 3-trifluoromethylphenyl and 3,3-difluoropyrrolidine positions influence physicochemical properties?

Fluorination enhances lipophilicity and metabolic stability by reducing oxidative metabolism. For instance, trifluoromethyl groups increase electron-withdrawing effects, stabilizing the aromatic ring against enzymatic degradation. Computational studies (e.g., logP calculations and molecular docking) can quantify these effects .

Q. What strategies can resolve contradictions in reported synthetic yields or purity?

Discrepancies often arise from reaction conditions (e.g., catalyst loading, temperature). Systematic optimization via Design of Experiments (DoE) is advised. For purity disputes, orthogonal validation using HPLC, GC-MS, and elemental analysis is essential. For example, Kanto Reagents’ catalog specifies >95% purity thresholds for fluorinated intermediates, validated via HPLC and GC .

Q. How can computational modeling guide structural modifications to enhance target binding affinity?

Molecular dynamics simulations and QSAR models can predict interactions with biological targets. For example, phenothiazine derivatives were optimized as breast cancer stem cell inhibitors using docking studies with tubulin and NHERF1 proteins . Similar approaches can identify key hydrogen-bonding or steric interactions for DPP-4 inhibition .

Q. What role do deuterium isotope effects play in optimizing the pharmacokinetics of this compound?

Deuterium substitution at metabolically vulnerable sites (e.g., α-positions) can reduce first-pass metabolism. Studies on deuterated DPP-4 inhibitors demonstrate prolonged half-lives and improved bioavailability, validated via LC-MS/MS pharmacokinetic profiling .

Q. Methodological Notes

  • Synthesis Optimization : Use Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts steps and inert atmospheres to prevent hydrolysis of intermediates .
  • Metabolic Profiling : Combine in vitro microsomal assays with in vivo radiolabeled tracer studies to identify major metabolites .
  • Structural Analysis : Prioritize single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.